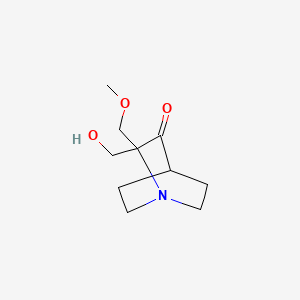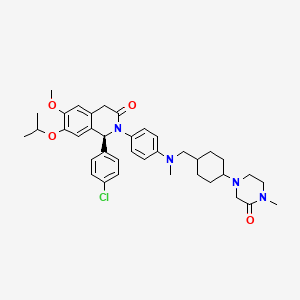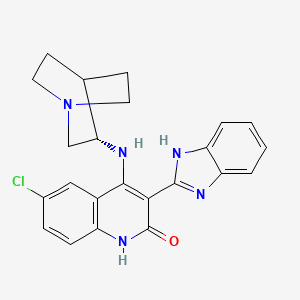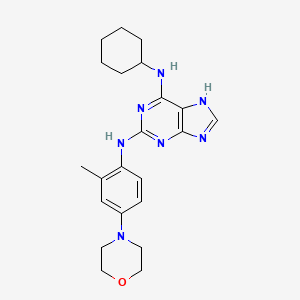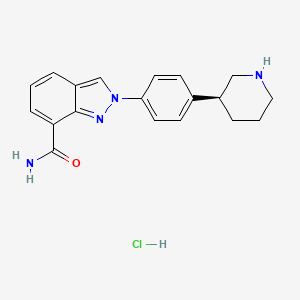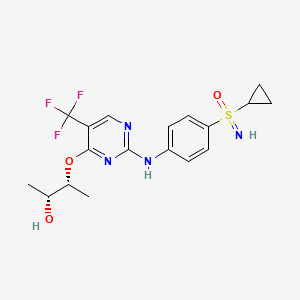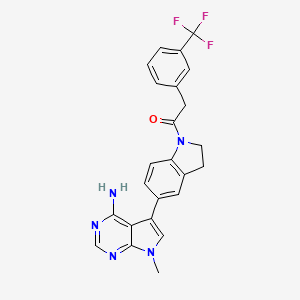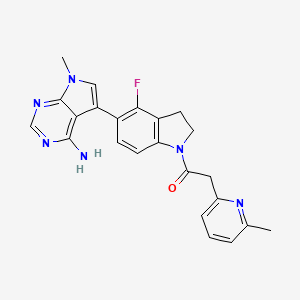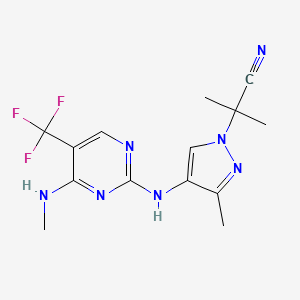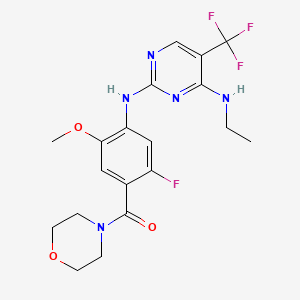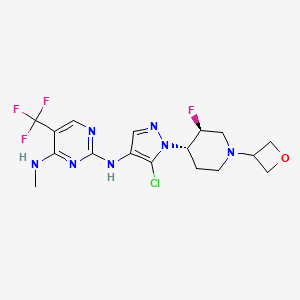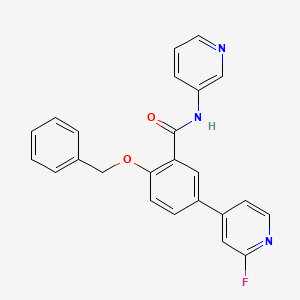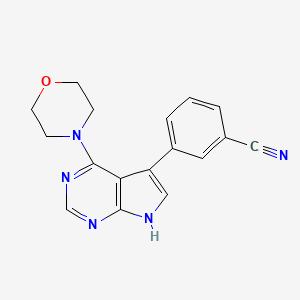
VE-822
Overview
Description
. These enzymes are involved in detecting DNA damage as part of cell cycle checkpoints during cell division. By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA, making it useful as a potential treatment for some forms of cancer by causing the accumulation of DNA damage in the cancer cells and thus reducing their viability .
Mechanism of Action
Target of Action
Berzosertib, also known as VE-822, is a drug that primarily targets the enzyme Ataxia Telangiectasia and Rad3 related (ATR) and, to a lesser extent, ATM serine/threonine kinase (ATM) . These enzymes play a crucial role in detecting DNA damage as part of cell cycle checkpoints during cell division .
Mode of Action
Berzosertib acts as a potent inhibitor of ATR and ATM . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This interference is particularly useful as a potential treatment for some forms of cancer, as it leads to the accumulation of DNA damage in the cancer cells, thus reducing their viability .
Biochemical Pathways
The primary biochemical pathway affected by Berzosertib is the DNA damage response pathway . By inhibiting ATR and ATM, Berzosertib disrupts this pathway, preventing the detection and repair of DNA damage. This disruption can lead to the accumulation of DNA damage in cancer cells, which can reduce their viability .
Pharmacokinetics
Berzosertib’s pharmacokinetics have been characterized across multiple studies . The drug follows a two-compartment linear model . For a typical patient, the estimated clearance (CL) and intercompartmental CL were 65 L/h and 295 L/h, respectively, with central and peripheral volumes estimated to be 118 L and 1030 L, respectively .
Result of Action
The primary result of Berzosertib’s action is the accumulation of DNA damage in cancer cells, which reduces their viability . This effect makes Berzosertib a potential treatment for some forms of cancer . In clinical trials, Berzosertib has shown promising results, with some patients experiencing a halt in cancer growth and others seeing their tumors shrink or disappear completely .
Biochemical Analysis
Biochemical Properties
Berzosertib interacts with the ATR enzyme, a key component of the DNA damage response (DDR) pathway . By inhibiting ATR, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This makes it useful as a potential treatment for some forms of cancer by causing accumulation of DNA damage in the cancer cells and thus reducing their viability .
Cellular Effects
Berzosertib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle progression, stimulating repair, and enforcing checkpoints . Berzosertib potently inhibits ATR in biochemical assays and in cell assays . It has been shown to sensitize many lines to the cytotoxic effects of multiple DNA damaging agents .
Molecular Mechanism
Berzosertib exerts its effects at the molecular level by inhibiting the activity of ATR and ATM . These enzymes are involved in detecting DNA damage as part of cell cycle checkpoints during cell division . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA .
Temporal Effects in Laboratory Settings
Berzosertib has shown dose-dependent bioavailability, with greater than proportional increases in exposure as dose increased This indicates that the effects of Berzosertib can change over time in laboratory settings
Dosage Effects in Animal Models
The dosage effects of Berzosertib in animal models have not been explicitly reported in the available literature. It has been shown that Berzosertib potently inhibits ATR in biochemical assays and in cell assays , suggesting that its effects could potentially vary with different dosages.
Metabolic Pathways
The specific metabolic pathways that Berzosertib is involved in are not clearly defined in the available literature. As an inhibitor of ATR and ATM, Berzosertib likely interacts with these enzymes and potentially other cofactors within the DDR pathway .
Transport and Distribution
The transport and distribution of Berzosertib within cells and tissues are not explicitly reported in the available literature. Given its role as an ATR inhibitor, it is likely that it interacts with various cellular components involved in the DDR pathway .
Subcellular Localization
The subcellular localization of Berzosertib is not explicitly reported in the available literature. As an ATR inhibitor, it is likely to be found wherever ATR is localized within the cell
Preparation Methods
The synthetic routes and reaction conditions for Berzosertib involve several steps. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Berzosertib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Berzosertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of DNA damage response pathways . In biology, it is used to investigate the role of ATR and ATM kinases in cell cycle regulation and DNA repair . In medicine, Berzosertib is being developed as a potential treatment for various types of cancer, including ovarian cancer and small cell lung cancer . It has shown promise in clinical trials, particularly in combination with other chemotherapeutic agents . Additionally, Berzosertib has been studied for its potential use in treating COVID-19 .
Comparison with Similar Compounds
Berzosertib is unique in its potent inhibition of ATR kinase activity, which distinguishes it from other similar compounds. Some similar compounds include other ATR inhibitors such as AZD6738 (ceralasertib) and BAY-1895344 (elimusertib) . These compounds also target the ATR kinase but may have different potencies, selectivities, and clinical applications . Berzosertib’s ability to inhibit both ATR and ATM kinases, albeit with lower potency for ATM, adds to its uniqueness and potential therapeutic benefits .
Properties
IUPAC Name |
3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWLJDSIRUGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025940 | |
| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232416-25-9 | |
| Record name | Berzosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berzosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERZOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: Berzosertib is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR). [, , , , , , , , , ]
ANone: ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, Berzosertib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , ]
ANone: Berzosertib treatment is associated with:
- Reduced phosphorylation of checkpoint kinase 1 (CHK1), a downstream target of ATR. [, ]
- Increased levels of γH2AX, a marker of DNA double-strand breaks. [, ]
- Induction of apoptosis, a form of programmed cell death. [, ]
- Inhibition of cell proliferation and migration. [, ]
- Cytoplasmic vacuolization in some cancer cells, such as osteosarcoma. []
- Activation of the cGAS/STING pathway and increased expression of interferon pathway genes in small cell lung cancer models. [, ]
ANone: Yes, Berzosertib disrupts cell cycle checkpoints, particularly the G2/M checkpoint, by inhibiting ATR-mediated phosphorylation of CHK1. This can lead to mitotic catastrophe and cell death. [, ]
ANone: Unfortunately, the provided scientific research abstracts do not disclose the molecular formula, weight, or spectroscopic data for Berzosertib.
ANone: The abstracts primarily focus on the biological activity and pharmacological properties of Berzosertib. Information regarding its material compatibility and stability under various conditions is not provided.
ANone: Berzosertib is a small molecule inhibitor targeting the ATR kinase. It does not exhibit catalytic properties itself but exerts its effects by binding to and inhibiting the enzymatic activity of ATR. [, , , , , , , , , ]
ANone: While the abstracts do not delve into specific computational studies, they highlight the importance of genomic analysis and biomarker identification to predict Berzosertib's efficacy. Such research often involves computational modeling and bioinformatics approaches. [, , , ]
ANone: The abstracts do not provide detailed information regarding the SAR of Berzosertib or the impact of specific structural modifications on its activity and selectivity.
ANone: One study mentions the development of a nano-liposomal formulation of Berzosertib (nLs-BG129) to improve its pharmacokinetic properties, particularly its stability and clearance. This formulation demonstrated enhanced antitumor activity in preclinical models. []
ANone: Berzosertib has been investigated both as an intravenously and orally administered drug. [, , ]
ANone: One study revealed that Berzosertib exhibits high binding affinity to brain tissue, leading to low free drug concentrations in the brain. It also faces limitations due to active efflux at the blood-brain barrier. These factors may impact its efficacy in treating brain tumors like glioblastoma. []
ANone: A nano-liposomal formulation of Berzosertib (nLs-BG129) exhibited significantly improved pharmacokinetics, showing a considerably higher area under the curve (AUC) compared to free Berzosertib. This suggests enhanced stability and prolonged clearance for the nano-liposomal formulation. []
ANone: Pharmacodynamic studies showed evidence of ATR inhibition and enhanced DNA double-strand breaks in response to the combination of Berzosertib and Sacituzumab Govitecan. []
ANone: Berzosertib has demonstrated preclinical activity against various cancer types, including:
- Glioblastoma []
- Ovarian cancer [, ]
- Urothelial cancer [, ]
- Small cell lung cancer [, , , , ]
- Gastric cancer [, , ]
- Ewing sarcoma []
- Osteosarcoma [, ]
- Triple-negative breast cancer []
- Extrapulmonary small cell neuroendocrine cancers []
- Acute Lymphoblastic Leukemia []
- Prostate Cancer []
ANone: Yes, preclinical and clinical studies have explored Berzosertib in combination with:
- Chemotherapy: Gemcitabine, cisplatin, carboplatin, irinotecan, topotecan, temozolomide, trabectedin, docetaxel [, , , , , , , , , , , , , , , ]
- PARP inhibitors: Olaparib, talazoparib []
- Antibody-drug conjugates: Sacituzumab Govitecan [, ]
- Immunotherapy: Anti-PD-L1 antibodies [, ]
- Other targeted therapies: Danusertib (pan-Aurora kinase inhibitor), DHODH inhibitors [, ]
ANone: Research suggests that high expression of Schlafen-11 (SLFN11) may be associated with increased sensitivity to Berzosertib and other DNA-damaging agents. Conversely, low SLFN11 expression could potentially contribute to resistance. [] Additionally, increasing intra-tumor heterogeneity was observed as a potential resistance mechanism in a patient with breast small cell cancer. []
ANone: Clinical trials have reported hematological toxicities as common adverse events associated with Berzosertib, particularly when combined with chemotherapy. These include:
ANone: The development of nano-liposomal Berzosertib (nLs-BG129) represents a promising strategy to enhance drug delivery, improve pharmacokinetic properties, and potentially overcome challenges associated with limited brain penetration. []
ANone: Research suggests potential biomarkers for Berzosertib response:
- Replication stress: Tumors with high replication stress may be more sensitive. [, , ]
- Neuroendocrine differentiation: In extrapulmonary small cell neuroendocrine cancers, neuroendocrine differentiation was associated with response. []
- SLFN11 expression: High SLFN11 levels correlate with sensitivity to Berzosertib and other DNA-damaging agents. []
- ATM alterations: Patients with pancreatic cancer and ATM alterations showed promising responses to Berzosertib in combination with Irinotecan. []
- TP53 status: Preclinical evidence suggests that TP53-deficient acute lymphoblastic leukemia cells are highly sensitive to the combination of Berzosertib and pyrimidine synthesis inhibitors. []
- CDKN1A/p21 and ERCC5/XPG expression: Low CDKN1A/p21 and high ERCC5/XPG levels in MYC-driven non-neuroendocrine small cell lung cancer were associated with increased sensitivity to Berzosertib in combination with Lurbinectedin. []
ANone: While phospho-CHK1 has been explored as a pharmacodynamic marker, it has shown limited sensitivity in clinical trials. Identifying more sensitive and specific biomarkers remains an area of active research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


